2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is an organic compound with the molecular formula C13H19N3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Substitution with Thiophene: The thiophene ring is introduced through a substitution reaction, often using a halogenated thiophene derivative.
Introduction of the Isobutyl Group: The isobutyl group is added via alkylation reactions.
Attachment of the Ethan-1-amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-isobutyl-3-(furan-2-yl)-1H-pyrazol-5-yl)ethan-1-amine: Similar structure but with a furan ring instead of thiophene.
2-(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine: Contains a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications compared to its analogs.
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]ethanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-16-11(5-6-14)8-12(15-16)13-4-3-7-17-13/h3-4,7-8,10H,5-6,9,14H2,1-2H3 |
InChI Key |
ANKKXHSRDAVYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CCN |
Origin of Product |
United States |
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